2-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one is a chemical compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzoxazine ring fused with a phenyl group substituted with two methoxy groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one typically involves the reaction of 3,4-dimethoxyphenethylamine with appropriate reagents to form the benzoxazine ring. One common method includes the use of a cyclization reaction where the amine group reacts with a carbonyl compound under acidic or basic conditions to form the benzoxazine ring. The reaction conditions often involve heating the reactants in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted benzoxazines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and resins, due to its unique structural properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent[][3].
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but lacking the benzoxazine ring.
2-(3,4-Dimethoxyphenyl)ethanol: Another similar compound with an alcohol group instead of the benzoxazine ring.
Uniqueness
2-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one is unique due to the presence of the benzoxazine ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C18H19NO4 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C18H19NO4/c1-21-15-9-7-12(11-16(15)22-2)8-10-17-19-18(20)13-5-3-4-6-14(13)23-17/h3-7,9,11,17H,8,10H2,1-2H3,(H,19,20) |
InChI Key |
ZHDGUJFJPYNMIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2NC(=O)C3=CC=CC=C3O2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.